molecular formula C11H24N2O2 B6236159 tert-butyl N-(3-amino-3-methylpentyl)carbamate CAS No. 2763754-68-1

tert-butyl N-(3-amino-3-methylpentyl)carbamate

Cat. No.: B6236159
CAS No.: 2763754-68-1
M. Wt: 216.3
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Description

It is a white to pale yellow crystalline powder that is soluble in methylene chloride, chloroform, and alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with an amine. One common method is the reaction of di-tert-butyl dicarbonate with 3-amino-3-methylpentanol under basic conditions to form the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-3-methylpentyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-(3-amino-3-methylpentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Biology: The compound is utilized in peptide synthesis as a protecting group for amines.

    Industry: The compound is used in the production of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . This property makes it valuable in peptide synthesis and other organic synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in mass spectrometric analysis.

    Tert-butyl (3-aminopropyl)carbamate: Used as a biochemical reagent in life science research.

Uniqueness

Tert-butyl N-(3-amino-3-methylpentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Properties

CAS No.

2763754-68-1

Molecular Formula

C11H24N2O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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